molecular formula C5H8N2O B106344 (1-Methyl-1H-imidazol-2-yl)methanol CAS No. 17334-08-6

(1-Methyl-1H-imidazol-2-yl)methanol

Cat. No. B106344
CAS RN: 17334-08-6
M. Wt: 112.13 g/mol
InChI Key: CDQDMLWGTVLQEE-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-2-yl)methanol is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound serves as a versatile intermediate in the synthesis of various chemical compounds, including pharmaceuticals and coordination complexes.

Synthesis Analysis

The synthesis of (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be achieved through different pathways. One method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole, or by reacting 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . These processes yield alcohols that can be further converted into carbonyl compounds via the formation of quaternary salts. The (1-Methyl-1H-imidazol-2-yl)methanol system is considered a masked form of the carbonyl group and can act as a synthon for this functional group .

Molecular Structure Analysis

The molecular structure of (1-Methyl-1H-imidazol-2-yl)methanol has been studied in the context of its coordination with metal ions. In particular, Co(II) complexes derived from this ligand have been synthesized and characterized. The ligand coordinates to the Co(II) ion in different modes, depending on the complex. In one complex, it coordinates in a bidentate mode through the nitrogen and oxygen atoms, forming a hexa-coordinated compound with a distorted octahedral geometry. In another complex, it coordinates in a monodentate fashion through the nitrogen atom, resulting in a distorted tetrahedral geometry .

Chemical Reactions Analysis

The chemical reactivity of (1-Methyl-1H-imidazol-2-yl)methanol is highlighted by its ability to form stable complexes with metal ions, such as cobalt. The coordination chemistry of this ligand is significant due to the different geometries it can adopt when binding to metals. The ligand's reactivity is also demonstrated in its conversion into carbonyl compounds, showcasing its versatility as a synthon in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1-Methyl-1H-imidazol-2-yl)methanol and its complexes have been explored through various spectroscopic techniques and theoretical calculations. Single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy have been employed to characterize the complexes. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to predict molecular geometries, electronic transitions, and vibrational frequencies, with the theoretical results showing good agreement with experimental data .

Furthermore, the biological evaluation of the ligand and its Co(II) complexes has been conducted, revealing potential as DPPH radical scavengers and antimicrobial agents against various microorganisms. The structure-activity relationship (SAR) study indicated that one of the Co(II) complexes exhibited superior antimicrobial effects and higher antioxidant activity compared to the other complex and the free ligand .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Carbonyl Compounds : (1-Methyl-1H-imidazol-2-yl)methanol derivatives are useful in preparing carbonyl compounds. These derivatives can be converted into carbonyl compounds via corresponding quaternary salts, showing the versatility of this compound in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

  • Precursors for Biomimetic Chelating Ligands : Certain derivatives, like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, serve as precursors in the synthesis of biomimetic chelating ligands. These have potential applications in medicinal chemistry and materials science (Gaynor, McIntyre, & Creutz, 2023).

Biological and Medicinal Research

  • Inhibitor Design : Derivatives like 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol have been designed as selective COX-2 inhibitors, indicating their potential in developing new therapeutic agents (Tabatabai, Rezaee, & Kiani, 2012).

  • Prodrug Development : This compound has also been used in the design of hypoxia-activated prodrugs, like conjugating it with 7-ethyl-10-hydroxy camptothecin (SN-38), for targeted cancer therapies (Jin, Zhang, & Lu, 2017).

Material Science and Catalysis

  • Synthesis of Functional Materials : Its derivatives are involved in the synthesis of new families of chiral [Fe4O4]-cubane clusters with redox-active cores, suggesting applications in material science and catalysis (Seifried et al., 2022).

  • Formation of Complexes and Ligands : The compound plays a role in the formation of various metal complexes, which can have applications in areas like molecular recognition, sensing, and catalysis (Su, Li, Xiu, & Meng, 2012).

Safety And Hazards

“(1-Methyl-1H-imidazol-2-yl)methanol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazoles, including “(1-Methyl-1H-imidazol-2-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

(1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQDMLWGTVLQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341524
Record name (1-Methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-imidazol-2-yl)methanol

CAS RN

17334-08-6
Record name (1-Methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
S OHTA, S HAYAKAWA, K NISHIMURA… - Chemical and …, 1987 - jstage.jst.go.jp
(1-Methyl-1H-imidazol-2-yl) methanol derivatives (4 and 7) were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole(2) or by treating 2-acyl-1H-imidazoles(3) …
Number of citations: 39 www.jstage.jst.go.jp
A Benhassine, MI Chouiter, M Kara-Ali… - Journal of Molecular …, 2023 - Elsevier
This study focuses on the synthesis, the structural studies of four new divalent metal coordination complexes of (1-methyl-1H-imidazol-2-yl)methanol (Hmim), and the assessment of …
Number of citations: 0 www.sciencedirect.com
A Benhassine, H Boulebd, B Anak, MK Ali… - Inorganica Chimica …, 2019 - Elsevier
We report in this paper, a combined experimental and theoretical study of two new Co(II) complexes [Co(OAc) 2 (L) 2 (1) and CoCl 2 (L) 2 (2)] based on (1-methyl-1H-imidazol-2-yl)…
Number of citations: 9 www.sciencedirect.com
MP Batten, AJ Canty, KJ Cavell, T Rüther… - … Section C: Crystal …, 2004 - scripts.iucr.org
The first of the title compounds, [Fe(C12H15N6P)2][FeCl4]·4CH4O, is the first homoleptic bis(ligand)iron(II) species reported for this phosphorus bridgehead ligand; interestingly, the …
Number of citations: 13 scripts.iucr.org
A Benhassine, H Boulebd, B Anak… - Journal of …, 2018 - Taylor & Francis
In this paper, we present a combined experimental and computational study of two new cobalt(II) complexes as [Co(Hmbm) 2 (OAc) 2 ] and [Co(Hmbm) 2 (H 2 O) 2 ]Cl 2 (Hmbm = (1-…
Number of citations: 9 www.tandfonline.com
MP Batten, AJ Canty, KJ Cavell - reflections - Citeseer
In the quasi-trigonal±bipyramidal environment of the fivecoordinate FeII atom in the title compound,[FeCl2 (C14H18-N6O)(CH4O)], the methanol and one of the N-atom donors of the …
Number of citations: 0 citeseerx.ist.psu.edu
A Benhassine, MI Chouiter, MK Ali… - Journal of Molecular …, 2022 - Elsevier
A combined experimental and theoretical study of new complex with a formula of [Cd(Hmim) 2 (OAc) 2 ], where Hmim stands for (1-methyl-1H-imidazol-2-yl) methanol has been reported…
Number of citations: 4 www.sciencedirect.com
M Seifried, FM Kapsamer, M Reissner, JM Welch… - Magnetochemistry, 2022 - mdpi.com
The two achiral ligands tris(1-methyl-1H-imidazol-2-yl)methanol ((mim) 3 COH) and bis(1-methyl-1H-imidazol-2-yl)(3-methylpyridin-2-yl)methanol ((mim) 2 (mpy)COH) form on reaction …
Number of citations: 3 www.mdpi.com
LP Wu, Y Yamagiwa, I Ino, K Sugimoto, T Kuroda-Sowa… - Polyhedron, 1999 - Elsevier
Copper(II) and iron(II, III) complexes of the tripodal ligand, tris(1-methyl-1H-imidazol-2-yl)methanol (Htmim), have been synthesized and characterized by elemental analysis, 1 H NMR …
Number of citations: 26 www.sciencedirect.com
Y Zheng, JA Martinez‐Acosta, M Khimji… - …, 2021 - Wiley Online Library
A range of ketones flanked by a combination of an aromatic and a heterocyclic ring (furan, thiophene, N‐methylimidazole) were reduced under asymmetric transfer hydrogenation (ATH) …

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